

GLP-1R agonist 23 chemical structure and properties

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Compound of Interest

Compound Name: GLP-1R agonist 23

Cat. No.: B15570124

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An In-Depth Technical Guide to GLP-1R Agonist 23

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the potent glucagon-like peptide-1 receptor (GLP-1R) agonist, designated as **GLP-1R agonist 23**. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolic disease, endocrinology, and medicinal chemistry.

Introduction

GLP-1R agonist 23 is a novel, non-peptidic small molecule that demonstrates high potency as an agonist of the GLP-1 receptor.[1] The development of orally bioavailable, small-molecule GLP-1R agonists represents a significant advancement in the treatment of type 2 diabetes and obesity, offering potential advantages over injectable peptide-based therapies. This guide summarizes the key chemical and biological characteristics of **GLP-1R agonist 23**, drawing from publicly available data.

Chemical Structure and Properties

GLP-1R agonist 23, also identified as "Example 376" in patent literature, possesses a complex heterocyclic core structure.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Source
Compound Name	GLP-1R agonist 23 (Example 376)	[1]
Molecular Formula	C ₃₄ H ₂₇ F ₃ N ₄ O ₄ [1]	
Molecular Weight	612.60 g/mol	[1]
CAS Number	2855245-46-2	
SMILES	N#CC1=CC=C(COC2=CC=CC (C3=CC(F)=C(CC4=NC(C(F)= CC(C(O)=O)=C5)=C5N4[C@ @H]6COCC6(C)C)C=C3F)=N 2)C=C1	

Biological Activity

GLP-1R agonist 23 is a highly potent activator of the GLP-1 receptor. Its in vitro efficacy has been quantified by its half-maximal effective concentration (EC₅₀) in a cell-based assay measuring cyclic adenosine monophosphate (cAMP) production, a key second messenger in the GLP-1R signaling cascade.

Parameter	Value	Assay Type	Source
EC50	0.056 nM	cAMP Accumulation Assay	

Experimental Protocols

While the specific experimental details from the primary patent literature (US20240199589A1) for **GLP-1R agonist 23** are not fully accessible, a representative protocol for determining the EC₅₀ of a GLP-1R agonist using a cAMP assay is provided below. This protocol is based on standard methodologies in the field.

Representative cAMP Accumulation Assay Protocol



Objective: To determine the potency (EC₅₀) of **GLP-1R agonist 23** in stimulating cAMP production in a cell line expressing the human GLP-1 receptor.

Materials:

- Cell Line: HEK293 or CHO-K1 cells stably expressing the human GLP-1R.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
 Fetal Bovine Serum (FBS), penicillin, and streptomycin.
- Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA) and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
- Test Compound: GLP-1R agonist 23, dissolved in DMSO to create a stock solution, and serially diluted in assay buffer.
- Reference Agonist: Native GLP-1 (7-36) amide.
- cAMP Detection Kit: A commercially available kit for quantifying intracellular cAMP levels (e.g., HTRF, FRET, or ELISA-based).
- 96-well or 384-well microplates.

Procedure:

- Cell Culture: Culture the GLP-1R expressing cells in T75 flasks until they reach 80-90% confluency.
- Cell Seeding: Harvest the cells and seed them into 96-well or 384-well plates at a predetermined density. Allow the cells to adhere and grow overnight.
- Compound Preparation: Prepare serial dilutions of GLP-1R agonist 23 and the reference agonist (GLP-1) in assay buffer.
- Cell Stimulation: Remove the culture medium from the cells and wash with assay buffer. Add
 the different concentrations of the test and reference compounds to the wells. Include wells
 with assay buffer only as a negative control.



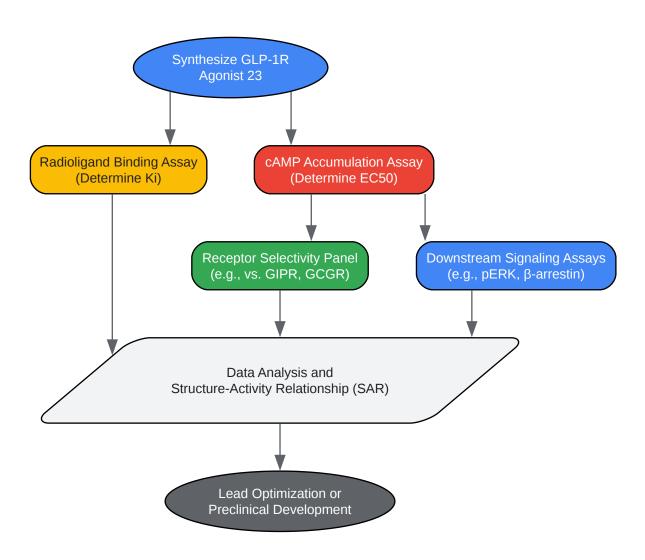
- Incubation: Incubate the plates at 37°C for a specified period (e.g., 30 minutes).
- Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
- Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Signaling Pathway and Experimental Workflow GLP-1R Signaling Pathway

Activation of the GLP-1R by an agonist like **GLP-1R agonist 23** primarily initiates a G α s-mediated signaling cascade, leading to the production of cAMP and subsequent physiological effects.







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References

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